molecular formula C20H19N3O2 B2869239 N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 73402-32-1

N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2869239
CAS No.: 73402-32-1
M. Wt: 333.391
InChI Key: YAMRDFNIFAFVCS-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a chemical compound with the molecular formula C20H19N3O2 and a molecular weight of 333.38 g/mol . It belongs to the class of pyridazinone derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities . Pyridazinone scaffolds are recognized for their diverse biological properties, which include antioxidant, antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant effects . The core structure of this compound suggests it is a valuable intermediate for organic synthesis and pharmacological research, particularly in the development of new therapeutic agents . The specific presence of the pyridazin-3(2H)-one ring system and an N-arylacetamide moiety is a common feature in compounds with notable biological activity, making this molecule a candidate for hit-to-lead optimization studies . Researchers can utilize this compound as a building block or reference standard in exploratory studies aimed at enzyme inhibition, receptor binding, or other biochemical assays. The product is supplied with a minimum purity of 90% and is intended for non-human research applications only . It is strictly for use in laboratory research and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-7-9-17(10-8-15)18-11-12-20(25)23(22-18)14-19(24)21-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMRDFNIFAFVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyridazinone ring. This intermediate is then reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to introduce the benzyl group. The final step involves the acylation of the resulting compound with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products with potential biological activities .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a modulator of biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Properties

The following table summarizes the structural features and properties of the target compound and its analogs:

Compound Name Core Structure Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target : N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide Pyridazinone R₁ = benzyl, R₂ = 4-MePh C₂₁H₂₁N₃O₃ 363.41 Not reported in evidence; structural focus
BG14046 (N-(4-methoxybenzyl) analog) Pyridazinone R₁ = 4-MeO-benzyl, R₂ = 4-MePh C₂₁H₂₁N₃O₃ 363.41 Improved solubility (methoxy group)
CPX (N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxopyridin-3-yl)formamido]acetamide) Pyridazinone + pyridinone R₁ = furan-2-yl, R₂ = pyridinone C₁₉H₁₈N₄O₅ 382.37 High binding affinity (-8.1 kcal/mol)
2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid Pyridazinone R₂ = 4-FPh C₁₂H₉FN₂O₃ 248.22 95% purity; fluorinated substituent
Pyrimidinone derivative (AKR1C1 inhibitor) Pyrimidinone R₁ = 4-MeO-benzyl C₂₁H₂₁N₃O₃ 363.41 Ki = 17 mM (non-competitive inhibition)

Analysis of Structural and Functional Differences

Core Heterocycle Variations
  • Pyridazinone (Target) vs. Pyrimidinone (): Pyridazinones (1,2-diazines) exhibit distinct electronic properties compared to pyrimidinones (1,3-diazines) due to nitrogen atom positioning. The pyrimidinone derivative in showed moderate AKR1C1 inhibition (Ki = 17 mM), suggesting that pyridazinones may require optimized substituents for similar activity .
Substituent Effects
  • Benzyl vs. 4-Methoxybenzyl (BG14046) :
    Replacing the benzyl group (target) with 4-methoxybenzyl (BG14046) introduces an electron-donating methoxy group, which may enhance solubility but reduce membrane permeability due to increased polarity .
  • 4-Methylphenyl vs.
  • Furan-2-yl (CPX) :
    CPX’s furan substituent contributes π-electron density, correlating with its high predicted binding affinity (-8.1 kcal/mol). This highlights the importance of aromatic and heterocyclic substituents in enhancing interactions with biological targets .
Functional Group Impact on Activity
  • The pyridazinone core in CPX is functionalized with a pyridinone group, demonstrating that hybrid structures can achieve superior binding affinities compared to simpler analogs like the target compound .
  • The AKR1C1-inhibiting pyrimidinone () suggests that minor changes in the heterocyclic core can significantly influence enzyme inhibition, though its weak Ki (17 mM) implies further optimization is needed .

Pharmacokinetic and Physicochemical Considerations

  • Metabolic Stability : Fluorinated analogs () may exhibit slower oxidative metabolism due to fluorine’s resistance to enzymatic degradation, whereas methoxy groups (BG14046) could undergo demethylation .

Biological Activity

N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C22H22N2O2C_{22}H_{22}N_2O_2 and a molecular weight of approximately 350.43 g/mol. The structure features a dihydropyridazine core, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the effectiveness of certain N-benzyl-acetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). In particular, derivatives similar to this compound have shown promising results:

CompoundIC50 (μM)Activity Description
6d51.11 ± 0.05Potent RdRp inhibitor
6b54.55 ± 0.20Moderate RdRp inhibitor
6c91.65 ± 0.05Potent RdRp inhibitor
Remdesivir1.19 ± 0.36Positive control

These compounds exhibited significant inhibition of RNA synthesis by SARS-CoV-2 RdRp, with IC50 values comparable to the standard antiviral drug remdesivir .

Anticancer Activity

The compound's potential anticancer properties have also been explored in various studies. Research indicates that derivatives of dihydropyridazine structures can exhibit cytotoxic effects against several cancer cell lines:

Cell LineCompound TestedIC50 (μM)Observations
A431N-benzyl derivative<10Significant growth inhibition
HT29N-benzyl derivative<5High cytotoxicity observed

In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and induction of oxidative stress .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Viral Replication : The compound targets viral polymerases, disrupting RNA synthesis essential for viral replication.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels or activating caspases.
  • Cell Cycle Arrest : Some studies suggest that it may interfere with cell cycle progression, leading to growth inhibition.

Study on SARS-CoV-2 Inhibition

A study conducted on a series of N-benzyl-acetamides revealed that modifications to the benzyl group significantly affected antiviral activity. The introduction of electron-donating groups enhanced RdRp inhibitory effects while electron-withdrawing groups diminished activity . This structure-activity relationship (SAR) analysis underscores the importance of functional group positioning in optimizing biological efficacy.

Anticancer Efficacy Assessment

In another investigation focusing on anticancer properties, researchers synthesized various derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The results indicated that specific substitutions on the dihydropyridazine core could enhance potency against resistant cancer types .

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